molecular formula C16H15NO4S B369111 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)indoline CAS No. 485770-60-3

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)indoline

Cat. No.: B369111
CAS No.: 485770-60-3
M. Wt: 317.4g/mol
InChI Key: GGBVOFVFXAXMDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)indoline is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group that is S-linked to a benzene ring.

Preparation Methods

The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)indoline typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of aqueous sodium carbonate (Na₂CO₃) at a controlled pH of 10. The product is then precipitated by the addition of hydrochloric acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)indoline undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)indoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)indoline involves its interaction with specific molecular targets, such as enzymes. For example, it inhibits the activity of lipoxygenase by binding to its active site, thereby preventing the enzyme from catalyzing its substrate . This inhibition can lead to reduced production of inflammatory mediators, making the compound potentially useful in treating inflammatory conditions.

Comparison with Similar Compounds

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)indoline can be compared with other benzenesulfonamide derivatives, such as:

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S/c18-22(19,17-8-7-12-3-1-2-4-14(12)17)13-5-6-15-16(11-13)21-10-9-20-15/h1-6,11H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBVOFVFXAXMDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.